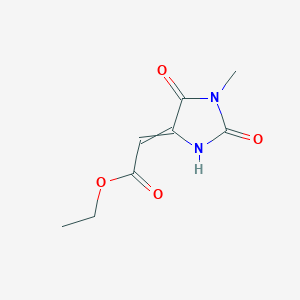

ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compound “ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields

準備方法

The synthesis of compound “ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate” involves specific synthetic routes and reaction conditions. The preparation methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the combination of specific reactants under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product formation. Common reagents used in the synthesis include acids, bases, and solvents that facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of compound “this compound” involves large-scale chemical reactors and precise control of reaction parameters to achieve high yield and purity. The process may also include purification steps such as crystallization or distillation.

化学反応の分析

Compound “ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

Medicinal Chemistry

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate has been investigated for its bioactive properties. Its structure suggests potential as a scaffold for drug development, particularly in targeting specific biological pathways.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the imidazolidinone ring have led to enhanced activity against various bacterial strains. A systematic evaluation of these derivatives could provide insights into their mechanism of action and therapeutic potential.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules.

Applications in Synthesis

- Michael Addition Reactions : this compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds.

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Michael Addition | Reaction with nucleophiles | β-keto esters |

| Condensation | Reaction with aldehydes | α,β-unsaturated carbonyls |

Case Study: Synthesis of β-Keto Esters

In a notable study, researchers utilized this compound to synthesize β-keto esters through Michael addition with various nucleophiles. The resulting products demonstrated high yields and purity, showcasing the compound's utility in synthetic chemistry .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science. Its derivatives can be used to create polymers with specific functionalities.

Polymerization Studies

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Tensile Strength | X MPa | Y MPa |

| Thermal Stability | Z °C | W °C |

作用機序

The mechanism of action of compound “ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound. Understanding the mechanism of action is crucial for elucidating its potential therapeutic and industrial uses.

類似化合物との比較

Compound “ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structural features or chemical properties. The comparison may involve:

Structural Similarity: Analyzing the structural similarities and differences between compound “this compound” and other related compounds.

Chemical Behavior: Comparing the chemical reactivity and behavior of the compound with similar entities.

Some similar compounds include:

- Compound “CID 2632”

- Compound “CID 6540461”

- Compound “CID 5362065”

- Compound “CID 5479530”

These compounds share certain structural or chemical characteristics with “this compound” but may differ in their specific applications and properties.

生物活性

Introduction

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate (CAS Number: 712-92-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antibacterial activity, cytotoxicity, and photoprotective effects, supported by research findings and case studies.

Chemical Structure and Properties

- IUPAC Name : Ethyl (2E)-(1-methyl-2,5-dioxo-4-imidazolidinylidene)ethanoate

- Molecular Formula : C₈H₁₀N₂O₄

- Molecular Weight : 198.177 g/mol

- Purity : ≥95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives of imidazolidinones have shown significant activity against various Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Compound A | 3.91 mg/L | |

| Compound B | 5.00 mg/L | |

| This compound | Not directly tested but structurally similar to active compounds |

The structure–activity relationship (SAR) indicates that modifications in the imidazolidinone structure can enhance antibacterial efficacy. The compounds were evaluated using the broth dilution method, with some exhibiting MIC values comparable to standard antibiotics like oxacillin and cefuroxime.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. This compound has not been extensively tested in this regard; however, related compounds have demonstrated varying degrees of cytotoxicity.

| Compound | Toxicity Profile (HEK-293 Cells) | Reference |

|---|---|---|

| Compound C | Non-toxic at 30.82 mg/L | |

| Compound D | Toxic at concentrations >10 mg/L |

These findings suggest a need for further investigation into the cytotoxic effects of this compound itself.

Photoprotective Properties

Research has also explored the photoprotective capabilities of similar compounds. For example, a study identified a derivative that exhibited superior UVB protection compared to established UV filters.

Key Findings:

- Compound Tested : Ethyl (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)acetate

- Photoprotective Efficacy : Best UVB photoprotection among tested series.

The assessment included MTT assays to evaluate metabolic activity under UV exposure, suggesting potential applications in sunscreen formulations .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing various imidazolidinone derivatives, this compound was hypothesized to possess similar antibacterial properties based on structural similarities. The study concluded that specific substitutions could enhance activity against resistant bacterial strains.

Case Study 2: Safety Assessment

A safety assessment conducted on similar compounds indicated a favorable profile with minimal toxicity at therapeutic concentrations. This suggests that this compound could be further explored for therapeutic applications with appropriate safety evaluations.

特性

IUPAC Name |

ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-6(11)4-5-7(12)10(2)8(13)9-5/h4H,3H2,1-2H3,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYWJEJGDFUXDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C(=O)N(C(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。